2-Methyl-3-(4-trifluoromethylphenyl)benzoic acid
Description
2-Methyl-3-(4-trifluoromethylphenyl)benzoic acid is a substituted benzoic acid derivative characterized by:
- A methyl group at position 2 of the benzoic acid ring.
- A 4-trifluoromethylphenyl group at position 3 of the benzoic acid ring.
This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the electron-withdrawing trifluoromethyl (-CF₃) group, which influences solubility, acidity, and biological interactions.
Properties
IUPAC Name |
2-methyl-3-[4-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-12(3-2-4-13(9)14(19)20)10-5-7-11(8-6-10)15(16,17)18/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMKCGIGKRACQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691160 | |
| Record name | 2-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221722-09-3 | |
| Record name | 2-Methyl-4′-(trifluoromethyl)[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(4-trifluoromethylphenyl)benzoic acid typically involves the introduction of the trifluoromethyl group into the aromatic ring. One common method is the radical trifluoromethylation of a suitable precursor. This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of trifluoromethylation agents like Ruppert-Prakash reagent (CF3SiMe3) in the presence of a fluoride source. This method allows for the efficient introduction of the trifluoromethyl group under milder conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(4-trifluoromethylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or alcohols.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methyl-3-(4-trifluoromethylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-trifluoromethylphenyl)benzoic acid is largely dependent on its chemical structure. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with biological membranes and molecular targets. This interaction can modulate various biochemical pathways, potentially leading to anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Substituent Position and Electronic Effects:
- Trifluoromethyl (-CF₃) : The -CF₃ group in the target compound increases lipophilicity and metabolic stability compared to fluorine or methoxy substituents. This group also reduces electron density on the aromatic ring, altering acidity (pKa) and reactivity .
- Positional Influence : The para position of the -CF₃ group (relative to the biphenyl linkage) in the target compound may enhance membrane permeability compared to meta -substituted analogs, as seen in biosensor studies where para-substituted benzoic acids exhibit stronger recognition .
Physicochemical Properties and Extraction Behavior
Data from extraction studies of benzoic acid derivatives (e.g., benzoic acid, phenol, acetic acid) reveal:
- Distribution Coefficients (m) : Compounds with higher lipophilicity (e.g., benzoic acid) exhibit larger m values , leading to faster extraction rates in emulsion liquid membranes. The target compound’s -CF₃ group likely increases m compared to acetic acid but may reduce mobility due to steric effects .
- Effective Diffusivity: Mobility in membrane phases follows benzoic acid > acetic acid > phenol. The target compound’s bulkier -CF₃ group may lower diffusivity relative to unsubstituted benzoic acid but enhance it compared to polar analogs like 2-methoxy derivatives .
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